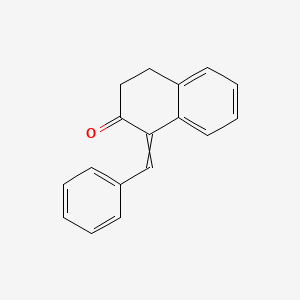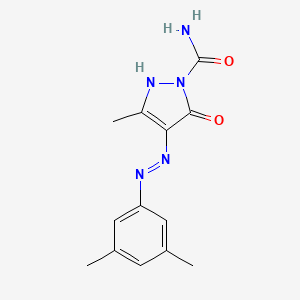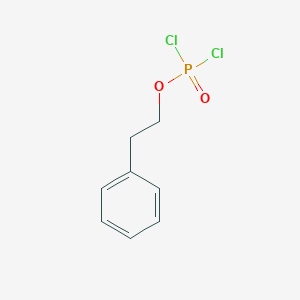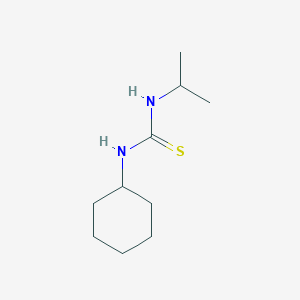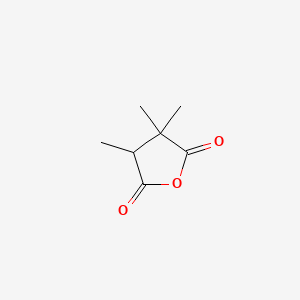
Dihydro-3,3,4-trimethyl-2,5-furandione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydro-3,3,4-trimethyl-2,5-furandione: is a heterocyclic organic compound with the molecular formula C7H10O3 and a molecular weight of 142.1525 g/mol . It is also known by its IUPAC name 3,3,4-trimethyl-2,5-dihydrofuran-2,5-dione . This compound is characterized by its unique structure, which includes a furan ring substituted with three methyl groups and two carbonyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Heating of 2,2,3,3-tetramethylbutanedioic acid: This method involves heating 2,2,3,3-tetramethylbutanedioic acid to produce dihydro-3,3,4-trimethyl-2,5-furandione.
Reaction of 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione: This compound can be synthesized with a yield of over 50% by reacting 3,3,4,4-tetramethyl-2,5-dihydropyrrole-2,5-dione.
Industrial Production Methods: The industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dihydro-3,3,4-trimethyl-2,5-furandione can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: This compound can also be reduced under suitable conditions to yield reduced derivatives.
Substitution: Substitution reactions can occur at the methyl groups or the furan ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidizing agents: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing agents: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution reagents: Various electrophiles or nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation products: Oxidized derivatives of this compound.
Reduction products: Reduced derivatives of the compound.
Substitution products: Substituted derivatives with different functional groups replacing the original substituents.
Applications De Recherche Scientifique
Chemistry: : Dihydro-3,3,4-trimethyl-2,5-furandione is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules through different chemical reactions.
Biology: : In biological research, this compound can be used as a model compound to study the behavior of similar heterocyclic compounds in biological systems.
Industry: : In the industrial sector, this compound can be used in the synthesis of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dihydro-3,3,4-trimethyl-2,5-furandione involves its interaction with various molecular targets and pathways. The compound’s furan ring and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
3,3,4,4-tetramethyl-2,5-dihydrofuran-2,5-dione: This compound is structurally similar but has an additional methyl group on the furan ring.
2,5-furandione, 3-methyl-:
Uniqueness: Dihydro-3,3,4-trimethyl-2,5-furandione is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
35046-67-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3,3,4-trimethyloxolane-2,5-dione |
InChI |
InChI=1S/C7H10O3/c1-4-5(8)10-6(9)7(4,2)3/h4H,1-3H3 |
Clé InChI |
KVUMRRVTCYRBGG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC(=O)C1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Bromo-4-(propan-2-yl)phenyl]-N'-methylurea](/img/structure/B14679612.png)

![2-[2-(1,4-Dioxaspiro[4.4]non-6-yl)ethyl]-4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazine](/img/structure/B14679629.png)






